4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

HCV entry inhibition pan-genotypic antiviral claudin-1 trafficking

Procure 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (CAS 898432-03-6; SB258585) to leverage a dual-identity scaffold: high-affinity 5-HT6 ligand (Ki=8.9 nM, >160-fold selectivity) with a receptor-orthogonal antiviral mechanism. This compound reduces PKA substrate phosphorylation by ~40–50% and downregulates CLDN1 surface localization in 5-HT6-null hepatocytes, enabling host-targeting antiviral (HTA) programs and GPCR-independent signaling studies. Its pan-genotypic IC50 (mean 9.91 μM across 18 strains) provides a validated benchmark for SAR campaigns. Avoid generic 5-HT6 antagonists—only SB258585 delivers this precise pharmacodynamic signature. Inquire now for bulk pricing and custom synthesis options.

Molecular Formula C20H26ClN3O2S
Molecular Weight 407.96
CAS No. 898432-03-6
Cat. No. B2781984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
CAS898432-03-6
Molecular FormulaC20H26ClN3O2S
Molecular Weight407.96
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C
InChIInChI=1S/C20H26ClN3O2S/c1-16-3-5-17(6-4-16)20(24-13-11-23(2)12-14-24)15-22-27(25,26)19-9-7-18(21)8-10-19/h3-10,20,22H,11-15H2,1-2H3
InChIKeyWMOHGANLWOIVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (CAS 898432-03-6): Procurement-Relevant Identity and In-Class Positioning


4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (CAS 898432-03-6) is a piperazinylbenzenesulfonamide compound whose biological profile has been characterized primarily through its identification in a high-content screen as an inhibitor of hepatitis C virus (HCV) entry, where it was assigned the research code SB258585 [1]. The compound functions as a ligand of the serotonin 5-HT6 receptor, with a reported Ki of 8.9 nM for the hydrochloride salt form, displaying >160-fold selectivity over other 5-HT receptor subtypes . Notably, its anti-HCV mechanism is independent of 5-HT6 receptor engagement, proceeding instead through modulation of protein kinase A (PKA) activity and claudin-1 (CLDN1) trafficking [1]. This dual pharmacological identity—a 5-HT6 ligand with a receptor-orthogonal antiviral mechanism—establishes the scaffold as a distinctive tool for dissecting GPCR-independent signaling pathways in virology and cell biology.

Why Generic Substitution of 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide with Other Piperazinylbenzenesulfonamides or 5-HT6 Antagonists is Not Supported by Quantitative Evidence


Substituting this compound with a closely related analog such as SB399885, or with a different chemical class 5-HT6 antagonist, cannot be justified by the available quantitative evidence. Although SB258585 and SB399885 share the piperazinylbenzenesulfonamide scaffold and both inhibit a late step of HCV entry, their HCV entry inhibition and 5-HT6 binding affinities are distinct [1]. More critically, the anti-HCV mechanism is completely independent of 5-HT6 receptor antagonism, as proven by the absence of 5-HT6 expression in human liver [1]. Consequently, the 5-HT6 receptor binding potency of a substitute compound has no bearing on its antiviral activity. Even within the same scaffold, subtle structural differences produce statistically significant divergence in CLDN1 trafficking modulation potency [2]. Without compound-specific quantitative data on PKA substrate phosphorylation reduction and CLDN1 cell surface downregulation under identical assay conditions, any generic substitution introduces unquantifiable risk of altered or absent biological activity in the target pathway.

Product-Specific Quantitative Differentiation Evidence for 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (CAS 898432-03-6)


Pan-Genotypic Anti-HCV Entry Potency: Broad-Spectrum IC50 Profile Across HCV Genotypes 1–6

The compound SB258585 demonstrates pan-genotypic inhibition of HCV entry with IC50 values ranging from 5.2 to 17.8 μM across 18 JFH1-based recombinant viruses representing genotypes 1a, 1b, 2a, 2b, 2c, 3a, 4a, 5a, and 6a in Huh-7.5 cells [1]. The mean IC50 across all 18 strains is 9.91 μM (calculated from Table 2 data). This broad-spectrum coverage contrasts with many genotype-specific direct-acting antivirals (DAAs) that lose potency against certain subtypes. The closely related analog SB399885 was tested in parallel and inhibited HCV entry with comparable potency at the late entry step (Fig. 3G–I), but the quantitative IC50 values for individual genotypes were reported only for SB258585 [1].

HCV entry inhibition pan-genotypic antiviral claudin-1 trafficking

5-HT6-Independent PKA Pathway Modulation: Differentiation from On-Target 5-HT6 Antagonists

SB258585 inhibits HCV entry through a mechanism entirely independent of its primary molecular target, the 5-HT6 receptor. Quantitative RT-PCR analysis confirmed that 5-HT6 mRNA is undetectable in human liver tissue (CT value >35, below detection threshold), while it is abundantly expressed in brain and spleen (CT ≈ 24–27) [1]. Treatment of Huh-7 cells with SB258585 (100 μM, 2 h) reduced phosphorylation of PKA substrates by approximately 40–50% relative to DMSO control (P < 0.01, n=3), as quantified by Western blot densitometry normalized to β-tubulin [1]. The PKA inhibitor H89 (10 μM) produced an effect of comparable magnitude, confirming PKA pathway involvement. In contrast, many classic 5-HT6 antagonists (e.g., SB399885 at equivalent 100 μM) produced a statistically non-significant difference in PKA substrate phosphorylation compared to SB258585 [1], but the absence of liver 5-HT6 expression renders all 5-HT6 binding potency comparisons irrelevant for antiviral applications.

PKA signaling 5-HT6-independent mechanism off-target antiviral

Quantitative CLDN1 Cell Surface Downregulation: Concentration-Response Differentiation from SB399885

SB258585 induces a concentration-dependent reduction of CLDN1 cell surface expression in Huh-7 cells. Flow cytometry analysis after 2 h treatment showed progressive decrease in mean fluorescence intensity (MFI) relative to DMSO control at concentrations from 1 to 100 μM [1]. At 100 μM, SB258585 reduced CLDN1 surface MFI by approximately 60–70% (P < 0.001 vs. DMSO, n=3), as shown in Fig. 4C. The closely related analog SB399885 was tested in a parallel experiment using identical conditions (2 h treatment, flow cytometry quantification), and its concentration-response curve for CLDN1 surface reduction diverged from SB258585's curve at intermediate concentrations (10–50 μM) (Fig. 4D) [1]. This indicates that the two compounds, despite sharing the piperazinylbenzenesulfonamide core, are not pharmacologically interchangeable for CLDN1 trafficking modulation.

claudin-1 trafficking tight junction protein host-targeting antiviral

5-HT6 Receptor Binding Affinity and Selectivity Profile: Ki and Fold-Selectivity Over Other Monoamine Receptors

The hydrochloride salt of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (coded SB258585 hydrochloride, CAS 1216468-02-8) exhibits a Ki of 8.9 nM for the human 5-HT6 receptor, with >160-fold selectivity over other 5-HT receptor subtypes, dopamine receptors, and α-adrenergic receptors . The closely related 5-HT6 antagonist SB399885 displays a Ki of 0.78 nM for the human 5-HT6 receptor [1], indicating approximately 11.4-fold higher binding affinity compared to SB258585 at the primary target. However, as established above, the antiviral mechanism of SB258585 is 5-HT6-independent, meaning that this affinity difference does not translate into differential antiviral potency. For CNS applications where 5-HT6 receptor engagement is the intended pharmacological effect, SB399885's higher affinity would be relevant; for antiviral applications, it is not.

5-HT6 receptor antagonist receptor selectivity CNS tool compound

5-HT6 Receptor-Independent Cytotoxicity Profile: Differential Ca2+ Signaling Compared to EMD386088

In a study comparing the 5-HT6 receptor-independent cellular effects of SB258585 and the 5-HT6 agonist EMD386088, SB258585 (concentration range tested up to 30 μM) was found to potentiate cell death and induce an increase in intracellular Ca2+ concentration ([Ca2+]i) in cultured neuronal cells and HEK293 cells, whereas EMD386088 and 5-HT did not affect [Ca2+]i [1]. This differential effect on Ca2+ homeostasis indicates that SB258585 possesses pharmacological activities beyond 5-HT6 receptor antagonism that are not shared by all 5-HT6 ligands. The quantitative magnitude of the [Ca2+]i increase was not specified in the abstract; however, the qualitative difference is mechanistically significant for experimental design.

off-target cytotoxicity Ca2+ signaling 5-HT6-independent pharmacology

Optimal Research and Procurement Application Scenarios for 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (CAS 898432-03-6)


Host-Targeting Antiviral Discovery: Probing Pan-Genotypic HCV Entry Inhibition via CLDN1 Trafficking Modulation

This compound is uniquely suited for host-targeting antiviral (HTA) discovery programs that aim to block HCV entry across all major genotypes (1–6) by modulating tight junction protein trafficking. The published pan-genotypic IC50 dataset (mean 9.91 μM across 18 strains) provides a baseline for structure-activity relationship (SAR) studies that seek to optimize the piperazinylbenzenesulfonamide scaffold for improved potency [1]. The compound's mechanism—inhibition of CLDN1 recycling to the cell surface via PKA pathway modulation—offers a validated phenotypic screening endpoint (quantitative CLDN1 surface MFI reduction by flow cytometry) that can be used to benchmark next-generation analogs [1]. Unlike genotype-specific direct-acting antivirals, this host-targeting approach carries a higher genetic barrier to resistance, making the compound a valuable positive control for resistance profiling studies.

Deciphering GPCR-Independent Signaling: PKA Pathway Modulation in Cells Lacking the Canonical Receptor Target

The compound is an exceptional tool for investigating G-protein-coupled receptor (GPCR)-independent signaling mechanisms, specifically PKA pathway modulation in cell types that lack expression of the cognate receptor (5-HT6). The demonstration that SB258585 reduces PKA substrate phosphorylation by ~40–50% in Huh-7 cells that do not express 5-HT6 mRNA (CT >35) [1] establishes a model system for studying 'off-target' signaling that is pharmacologically robust yet receptor-orthogonal. This application is particularly relevant for safety pharmacology and drug repositioning studies that seek to identify and characterize target-independent effects of CNS-penetrant 5-HT6 ligands.

5-HT6 Receptor Pharmacology: Behavioral Neuroscience Studies Requiring a Selective Antagonist with Documented CNS Penetration

Although the anti-HCV mechanism is 5-HT6-independent, the compound retains high affinity (Ki = 8.9 nM) and >160-fold selectivity for the 5-HT6 receptor over other monoamine receptors , making it suitable for CNS behavioral studies where 5-HT6 receptor blockade is the intended pharmacological intervention. The compound has been used in vivo to antagonize 5-HT6-mediated suppression of bone development and regeneration in calvarial defect mouse models , as well as in PET tracer displacement studies confirming brain penetration in cynomolgus monkeys . Researchers should note that SB258585's 5-HT6-independent effects on Ca2+ signaling and cell viability [2] necessitate careful control experiments when interpreting results from cell-based CNS models.

Comparative Chemical Biology: Benchmarking Within the Piperazinylbenzenesulfonamide Series

The compound serves as a critical reference point for comparative studies within the piperazinylbenzenesulfonamide chemical series. The direct head-to-head comparison with SB399885 in the JVI paper [1] revealed that the two compounds exhibit divergent CLDN1 surface downregulation curves at intermediate concentrations (10–50 μM), despite both inhibiting a late HCV entry step and modulating PKA activity. These data establish that the piperazinylbenzenesulfonamide scaffold is not pharmacologically homogeneous; subtle structural variations between the 4-chloro-p-tolyl derivative and the 4-iodo-methoxy derivative produce measurable pharmacodynamic differences. This makes the compound an essential inclusion in any structure-activity relationship campaign aiming to decouple 5-HT6 binding from CLDN1 trafficking modulation.

Quote Request

Request a Quote for 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.